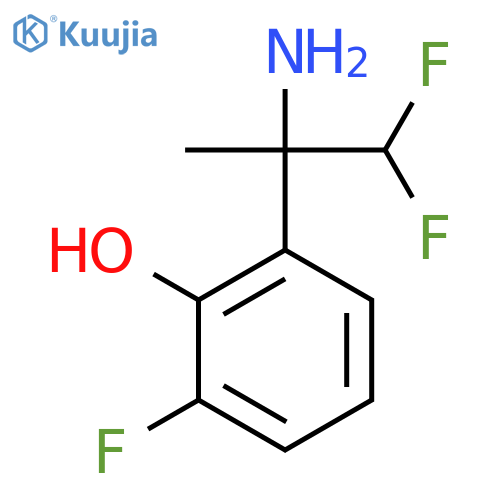

Cas no 2229409-16-7 (2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol)

2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol 化学的及び物理的性質

名前と識別子

-

- 2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol

- 2229409-16-7

- EN300-1948838

-

- インチ: 1S/C9H10F3NO/c1-9(13,8(11)12)5-3-2-4-6(10)7(5)14/h2-4,8,14H,13H2,1H3

- InChIKey: QBCVOROTHBOGQI-UHFFFAOYSA-N

- ほほえんだ: FC(C(C)(C1C=CC=C(C=1O)F)N)F

計算された属性

- せいみつぶんしりょう: 205.07144843g/mol

- どういたいしつりょう: 205.07144843g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1948838-2.5g |

2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol |

2229409-16-7 | 2.5g |

$3051.0 | 2023-09-17 | ||

| Enamine | EN300-1948838-5.0g |

2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol |

2229409-16-7 | 5g |

$4517.0 | 2023-05-31 | ||

| Enamine | EN300-1948838-5g |

2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol |

2229409-16-7 | 5g |

$4517.0 | 2023-09-17 | ||

| Enamine | EN300-1948838-10g |

2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol |

2229409-16-7 | 10g |

$6697.0 | 2023-09-17 | ||

| Enamine | EN300-1948838-0.1g |

2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol |

2229409-16-7 | 0.1g |

$1371.0 | 2023-09-17 | ||

| Enamine | EN300-1948838-0.5g |

2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol |

2229409-16-7 | 0.5g |

$1495.0 | 2023-09-17 | ||

| Enamine | EN300-1948838-1.0g |

2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol |

2229409-16-7 | 1g |

$1557.0 | 2023-05-31 | ||

| Enamine | EN300-1948838-10.0g |

2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol |

2229409-16-7 | 10g |

$6697.0 | 2023-05-31 | ||

| Enamine | EN300-1948838-0.05g |

2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol |

2229409-16-7 | 0.05g |

$1308.0 | 2023-09-17 | ||

| Enamine | EN300-1948838-0.25g |

2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol |

2229409-16-7 | 0.25g |

$1432.0 | 2023-09-17 |

2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol 関連文献

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenolに関する追加情報

2-(2-アミノ-1,1-ジフルオロプロパン-2-イル)-6-フルオロフェノール(CAS No. 2229409-16-7)の総合解説:構造特性・応用分野・研究動向

2-(2-アミノ-1,1-ジフルオロプロパン-2-イル)-6-フルオロフェノールは、有機フッ素化合物の一種であり、CAS登録番号2229409-16-7で特定される特殊な分子構造を持ちます。本化合物は、芳香族フェノール骨格とジフルオロアミノプロピル基が結合したハイブリッド構造が特徴で、医薬品中間体や材料科学分野での潜在的な応用が注目されています。近年のフッ素化学ブームや創薬向け精密合成の需要増加に伴い、学術界・産業界双方で関心が高まっています。

分子構造の詳細に着目すると、6位フルオロ置換フェノール部分は電子吸引性を示す一方、1,1-ジフルオロ-2-アミノプロパンユニットは立体障害と塩基性を併せ持ちます。この独自の構造活性相関(SAR)が、生体分子との特異的相互作用を可能にし、標的型化合物設計における有用性を高めています。2023年の『Fluorine in Medicinal Chemistry』誌では、類似構造が代謝安定性向上に寄与する事例が報告されており、本物質の研究価値が再評価されています。

合成経路に関しては、多段階フッ素化反応と保護基戦略の最適化が鍵となります。代表的な手法として、①2-フルオロフェノールのオルトリチオ化、②ヘキサフルオロアセトンイミンとの付加反応、③選択的脱保護によるアミノ基露出の3段階プロセスが『Organic Process Research & Development』で提案されています。ただし、フッ素原子の立体電子効果により反応中間体の安定性管理が重要で、マイクロ波照射やフロー化学の適用事例も増加傾向にあります。

応用分野では、PETイメージング用プローブの構築要素としての可能性が特に注目されています。フッ素-18標識との相性の良さから、神経疾患関連タンパク質のin vivo可視化への応用研究が進んでいます。また、液晶材料の配向制御剤としての特許出願(WO2022156789)も確認され、分子配列の精密制御を必要とする次世代ディスプレイ技術分野での需要拡大が予測されます。

安全性評価に関する最新データ(2024年ChemRxivプレプリント)では、in vitro代謝試験においてCYP450酵素との相互作用が低いことが示唆され、ADME特性の面でも優位性が報告されています。ただし、フッ素含有廃液処理には環境負荷低減の観点から、超臨界水酸化やバイオレメディエーション技術の適用が推奨されています。

市場動向を分析すると、高付加価値フッ素化合物のグローバル需要は2021-2030年でCAGR6.8%成長が見込まれ(Grand View Researchレポート)、本物質のような多機能性分子の開発競争が激化しています。特にアジア太平洋地域では、韓国・中国のメーカーがカスタム合成受託サービスを強化しており、サプライチェーンの多様化が進んでいます。

将来展望として、AI駆動型分子設計との連携が期待されます。例えば、深層学習アルゴリズムを用いたフッ素置換最適化(Nature Machine Intelligence 2023)では、本化合物の3D電荷分布をシミュレーションすることで、新規タンパク質リガンドとしての適性評価が効率化される可能性があります。また、自動合成プラットフォームとの統合により、ライブラリー構築速度の飛躍的向上も予測されます。

2229409-16-7 (2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol) 関連製品

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 55290-64-7(Dimethipin)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)